molecular formula C25H29NO5S B15145293 Saroglitazar sulfoxide-d5

Saroglitazar sulfoxide-d5

カタログ番号: B15145293
分子量: 460.6 g/mol
InChIキー: PXYMLHPTPMPABW-JXJCFHQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saroglitazar sulfoxide-d5 is a deuterated form of Saroglitazar, a compound primarily used for the treatment of dyslipidemia and type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual action helps in managing lipid and glucose levels in the body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Saroglitazar sulfoxide-d5 involves the incorporation of deuterium atoms into the molecular structure of Saroglitazar. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.

化学反応の分析

Types of Reactions

Saroglitazar sulfoxide-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfoxide group to sulfone under oxidative conditions.

    Reduction: Reduction of the sulfoxide group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of Saroglitazar sulfone.

    Reduction: Formation of Saroglitazar sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Saroglitazar sulfoxide-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Saroglitazar and its metabolites.

    Biology: Studied for its effects on lipid and glucose metabolism in cellular and animal models.

    Medicine: Investigated for its potential therapeutic benefits in managing dyslipidemia, type 2 diabetes mellitus, and related metabolic disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Saroglitazar sulfoxide-d5 exerts its effects through dual activation of PPARα and PPARγ subtypes. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels, making it effective in treating dyslipidemia and type 2 diabetes mellitus .

類似化合物との比較

Similar Compounds

    Pioglitazone: A PPARγ agonist used for the treatment of type 2 diabetes mellitus.

    Fenofibrate: A PPARα agonist used for the treatment of hypertriglyceridemia.

    Rosiglitazone: Another PPARγ agonist used for managing type 2 diabetes mellitus.

Uniqueness of Saroglitazar Sulfoxide-d5

This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to simultaneously manage lipid and glucose levels. This dual action provides a comprehensive approach to treating metabolic disorders, unlike single-target compounds such as pioglitazone and fenofibrate .

特性

分子式

C25H29NO5S

分子量

460.6 g/mol

IUPAC名

(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfinylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid

InChI

InChI=1S/C25H29NO5S/c1-4-30-24(25(27)28)17-19-6-10-21(11-7-19)31-16-15-26-18(2)5-14-23(26)20-8-12-22(13-9-20)32(3)29/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-,32?/m0/s1/i1D3,4D2

InChIキー

PXYMLHPTPMPABW-JXJCFHQSSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O

正規SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。